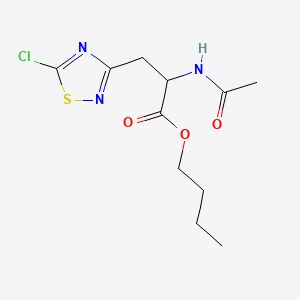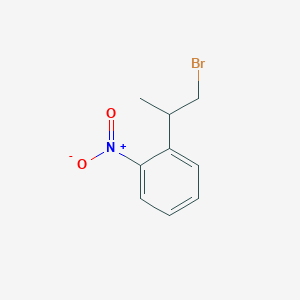
1-(1-Bromopropan-2-yl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-2-nitrobenzene typically involves multi-step reactions. One common method includes the bromination of 2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, where the propyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic medium, elevated temperature.
Major Products:
Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-2-nitrobenzene.
Reduction: Formation of 1-(1-Bromopropan-2-yl)-2-aminobenzene.
Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-2-nitrobenzene.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-2-nitrobenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of new compounds with different properties and biological activities.
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-1-nitropropane: Similar structure but lacks the benzene ring, affecting its stability and reactivity.
1-Bromo-2-nitrobenzene: Lacks the propyl group, resulting in different chemical properties and applications.
Uniqueness: 1-(1-Bromopropan-2-yl)-2-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Properties
CAS No. |
80643-96-5 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3 |
InChI Key |
XQWNBXLUAJCLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


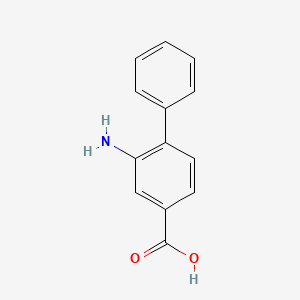
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
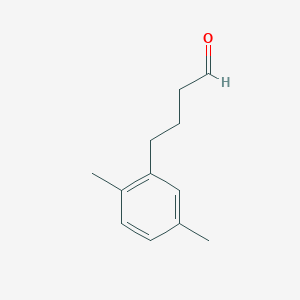
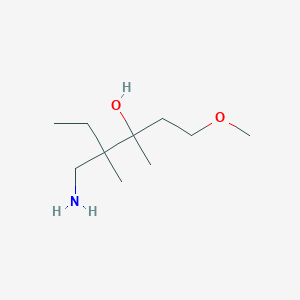


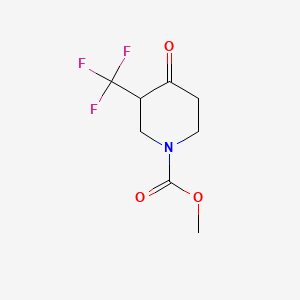

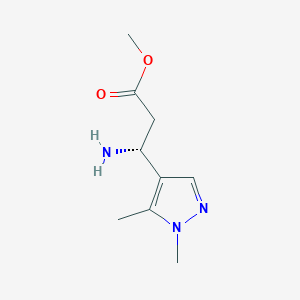
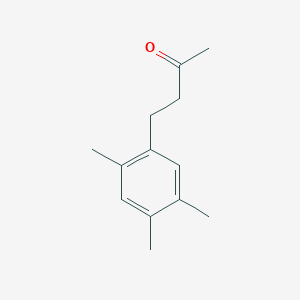
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)


